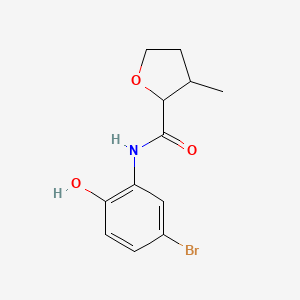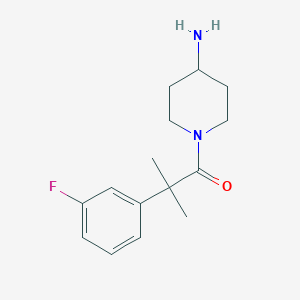![molecular formula C17H23N3O3S B7640869 N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, commonly known as ESI-09, is a small molecule inhibitor that is used in scientific research. It is a potent and selective inhibitor of the Epithelial Sodium Channel (ENaC), which is a protein that is involved in the regulation of sodium ion transport in epithelial cells. ESI-09 has been extensively studied for its effects on ENaC and its potential applications in various fields of research.
Wirkmechanismus
ESI-09 works by binding to the extracellular domain of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide and inhibiting its activity. This compound is a protein that is composed of three subunits, and ESI-09 binds to a specific site on one of these subunits to prevent sodium ions from passing through the channel. This results in a decrease in sodium ion transport and a reduction in fluid absorption in epithelial cells.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ESI-09 inhibits this compound activity in a dose-dependent manner, with higher concentrations resulting in greater inhibition. In vivo studies have shown that ESI-09 can reduce blood pressure and improve lung function in animal models of hypertension and cystic fibrosis, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, which makes it a valuable tool for studying the role of this compound in various physiological processes. It is also relatively easy to administer and has a low toxicity profile. However, there are also some limitations to its use. ESI-09 is a small molecule inhibitor, which means that it may not be effective in all cell types or tissues. Additionally, its effects on other ion channels or proteins may need to be considered when interpreting experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving ESI-09. One area of interest is the development of more potent and selective inhibitors of N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide, which could have greater therapeutic potential. Another area of research is the use of ESI-09 in combination with other drugs to treat diseases that involve abnormal sodium ion transport. Additionally, further studies are needed to better understand the mechanisms of action of ESI-09 and its effects on other ion channels and proteins.
Synthesemethoden
ESI-09 can be synthesized using a multi-step chemical process. The first step involves the reaction of 4-ethylsulfonylbenzaldehyde with 1-bromo-2-methylpropane to produce an intermediate compound. This intermediate is then reacted with a pyrrole-2-carboxylic acid derivative to produce ESI-09. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its effects on N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide and its potential applications in various fields of research. This compound is a protein that is involved in the regulation of sodium ion transport in epithelial cells, which is important for maintaining fluid balance in the body. ESI-09 has been shown to inhibit this compound activity, which could have potential applications in the treatment of hypertension, cystic fibrosis, and other diseases that involve abnormal sodium ion transport.
Eigenschaften
IUPAC Name |
N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-24(22,23)19-15-9-7-14(8-10-15)12-18-17(21)16-6-5-11-20(16)13(2)3/h5-11,13,19H,4,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWBRAVGZPSDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CNC(=O)C2=CC=CN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)

![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7640885.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)